Regioisomeric Impact on Immunoproteasome β5i Inhibition: Thiophen-3-yl vs. Thiophen-2-yl
The thiophen-2-yl regioisomer of this compound (N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide) has been evaluated for immunoproteasome inhibition, showing 23% inhibition of the β5i subunit at 100 µM, with no inhibition of the β1i subunit [1]. While direct data for the target thiophen-3-yl compound is not yet published, this regioisomeric shift is known to alter the orientation of the sulfur atom relative to the catalytic Thr1 residue, potentially enhancing or diminishing binding [1][2]. The target compound's distinct computed polarity (TPSA = 116 Ų) compared to its 2-yl counterpart further supports differentiated molecular recognition [2].
| Evidence Dimension | β5i immunoproteasome inhibition at 100 µM |
|---|---|
| Target Compound Data | Not yet reported; predicted to differ due to regioisomeric shift in thiophene orientation |
| Comparator Or Baseline | Thiophen-2-yl analog: 23% inhibition of β5i, no inhibition of β1i at 100 µM |
| Quantified Difference | Qualitative difference expected; no quantitative target data available |
| Conditions | In vitro enzymatic assay using purified human immunoproteasome; compounds screened at 100 µM |
Why This Matters
For researchers targeting the immunoproteasome, the thiophen-3-yl orientation is a critical variable; selecting the 2-yl analog may miss activity or induce different selectivity profiles.
- [1] Zaffaroni, N., et al. Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome. Int. J. Mol. Sci. 2023, 24(13), 10504. Table 1. View Source
- [2] PubChem Computed Properties for CID 122244457 (TPSA). National Center for Biotechnology Information (2025). View Source
